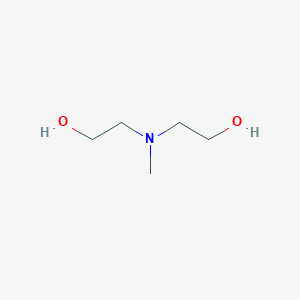

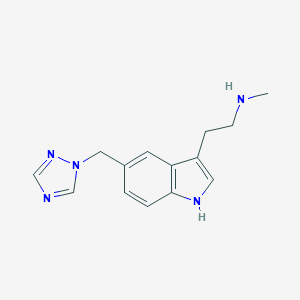

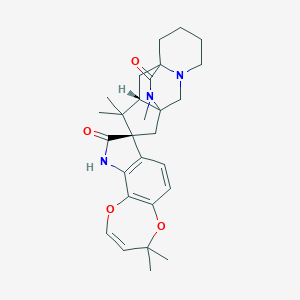

![molecular formula C11H8Br2O2 B023306 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one CAS No. 196597-77-0](/img/structure/B23306.png)

4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one

Vue d'ensemble

Description

The interest in indeno[1,2-b]furan derivatives, including "4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one," arises from their potential applications in pharmacological and material sciences due to their unique structural and chemical properties.

Synthesis Analysis

- The synthesis of indeno[1,2-b]furan derivatives involves various strategies, including one-pot electrosynthesis, Diels-Alder reactions, and microwave-assisted methods. For instance, the one-pot electrosynthesis approach has been utilized to synthesize complex indeno[1,2-b]furan derivatives in an efficient manner (Horcajada et al., 2007).

Molecular Structure Analysis

- The crystal structure of related compounds, such as "3,8-Dibromo-3-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-6a-hydroxy-6,9a-dimethylazuleno[4,5-b]furan-2,9-dione," has been determined, providing insights into their molecular conformation and the interactions stabilizing their structures (Kapoor et al., 2011).

Chemical Reactions and Properties

- Indeno[1,2-b]furan derivatives participate in various chemical reactions, including Diels-Alder reactions, which have been utilized for the synthesis of quinone-annelated compounds (Suzuki et al., 1991).

Applications De Recherche Scientifique

Efficient Synthesis and Enantiomeric Resolution

An efficient synthesis and resolution of novel derivatives related to "4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one" were achieved through lipase-catalyzed acylation. These derivatives serve as useful intermediates for preparing compounds like Ramelteon, highlighting their importance in synthetic organic chemistry and pharmaceutical manufacturing (Nagarapu et al., 2014).

Electrosynthesis Approach

A one-pot electrosynthesis method was employed for synthesizing a related compound, showcasing an innovative approach to generating complex molecules with potential for various applications, including materials science and drug development (Horcajada et al., 2007).

Synthesis and Spectroscopic Characterization

Research on synthesizing and characterizing novel indeno-thiazolopyrimidine heterocyclic systems derived from "4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one" derivatives provides insights into the structural and electronic properties of these compounds. Such studies are crucial for developing new materials and pharmaceuticals (Gupta & Chaudhary, 2014).

Novel Stereoselective Synthesis Techniques

Innovative methods for the stereoselective synthesis of densely functionalized derivatives highlight the versatility and potential of "4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one" in creating complex molecules. These techniques are significant for advancing synthetic methodologies and discovering new drugs (Noshiranzadeh et al., 2008).

Exploration of Photophysical Properties

Studies focusing on the synthesis and photophysical properties of indeno[1,2-c]furans derived from "4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one" have opened new avenues in materials science, particularly in organic semiconductors. These research efforts contribute to our understanding of the electronic and optical properties of polycyclic furans, which are essential for developing new materials for electronic applications (Yuan et al., 2022).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, environmental impact, and more.

Orientations Futures

This involves speculating on potential future research directions. This could be based on current research trends, unanswered questions, or potential applications of the compound.

Propriétés

IUPAC Name |

4,5-dibromo-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2O2/c12-9-5-1-2-7(14)8(5)6-3-4-15-11(6)10(9)13/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVRTABDPHWMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=C(C3=C2CCO3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471201 | |

| Record name | 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one | |

CAS RN |

196597-77-0 | |

| Record name | 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

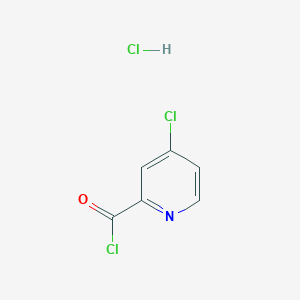

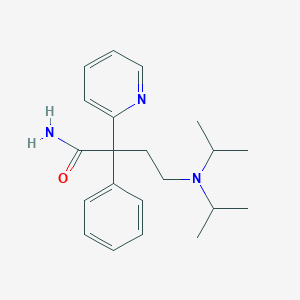

![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)

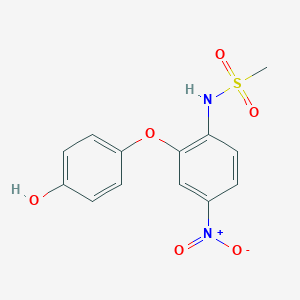

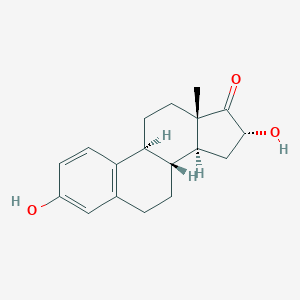

![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)

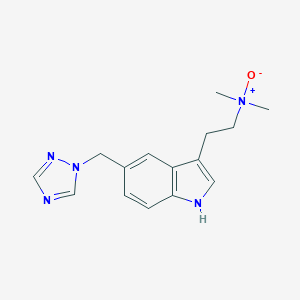

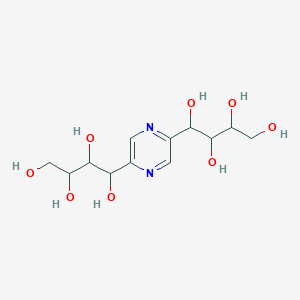

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)